(1S,2R,11S,12R)-2-methyltetracyclo[10.2.1.0(2),(1)(1).0,]pentadeca-4(9),5,7,13-tetraene-3,10-dione
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Overview
Description
(1R,4S,4aR,9aS)-rel-4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione is a complex organic compound with a unique structure. This compound is characterized by its tetrahydro-1,4-methanoanthracene core, which is further modified by the presence of a methyl group and two ketone functionalities. Its molecular formula is C16H14O2, and it has a molecular weight of 238.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S,4aR,9aS)-rel-4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the Diels-Alder reaction, followed by oxidation and reduction steps to introduce the necessary functional groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process often includes crystallization and chromatography techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(1R,4S,4aR,9aS)-rel-4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methyl group and other positions on the anthracene core can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
(1R,4S,4aR,9aS)-rel-4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1R,4S,4aR,9aS)-rel-4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8: A deuterated analog used in metabolic research.
(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione: A non-deuterated version with similar properties.
Uniqueness
The uniqueness of (1R,4S,4aR,9aS)-rel-4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H14O2 |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
(2R)-2-methyltetracyclo[10.2.1.02,11.04,9]pentadeca-4,6,8,13-tetraene-3,10-dione |
InChI |
InChI=1S/C16H14O2/c1-16-10-7-6-9(8-10)13(16)14(17)11-4-2-3-5-12(11)15(16)18/h2-7,9-10,13H,8H2,1H3/t9?,10?,13?,16-/m1/s1 |
InChI Key |
NELNWZJOZOSDFH-ADZBLMTNSA-N |
Isomeric SMILES |
C[C@@]12C3CC(C1C(=O)C4=CC=CC=C4C2=O)C=C3 |
Canonical SMILES |
CC12C3CC(C1C(=O)C4=CC=CC=C4C2=O)C=C3 |
Origin of Product |
United States |
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